molecular formula C13H19NO3 B11768593 N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine

N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine

Cat. No.: B11768593
M. Wt: 237.29 g/mol
InChI Key: DWNMQGAXKVNSCQ-UHFFFAOYSA-N
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Description

N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine (CAS: 774551-36-9) is a benzo[d][1,3]dioxol-5-amine derivative characterized by an N-methyl group and a 3-ethoxypropyl substituent. Its molecular formula is C₁₃H₁₉NO₃ (MW: 237.3 g/mol), with a purity of 97% .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

N-(3-ethoxypropyl)-N-methyl-1,3-benzodioxol-5-amine

InChI

InChI=1S/C13H19NO3/c1-3-15-8-4-7-14(2)11-5-6-12-13(9-11)17-10-16-12/h5-6,9H,3-4,7-8,10H2,1-2H3

InChI Key

DWNMQGAXKVNSCQ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN(C)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

Preparation Methods

Initial Methylation of the Primary Amine

The primary amine is methylated using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C. This step selectively yields N-methylbenzo[d]dioxol-5-amine, a secondary amine intermediate.

Reaction Conditions :

  • Solvent : DMF or acetonitrile

  • Base : K₂CO₃ or triethylamine (Et₃N)

  • Temperature : 60–80°C, 6–12 hours

  • Yield : 70–85%

Secondary Alkylation with 3-Ethoxypropyl Bromide

The secondary amine undergoes alkylation with 3-ethoxypropyl bromide (Br-(CH₂)₃-O-CH₂CH₃) under strongly basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation, enhancing nucleophilicity for the SN2 reaction.

Reaction Conditions :

  • Solvent : THF or DMF

  • Base : NaH or LiHMDS

  • Temperature : 25–40°C, 8–24 hours

  • Yield : 50–65%

Challenges :

  • Competing over-alkylation to quaternary ammonium salts.

  • Steric hindrance from the methyl group slows reactivity.

Reductive Amination Approaches

Methylation via Reductive Amination

Formaldehyde (HCHO) and sodium cyanoborohydride (NaBH₃CN) in methanol selectively reduce the imine intermediate formed between the primary amine and formaldehyde, yielding N-methylbenzo[d]dioxol-5-amine.

Reaction Conditions :

  • Solvent : Methanol or dichloromethane

  • Reducing Agent : NaBH₃CN or NaBH(OAc)₃

  • Temperature : 25°C, 4–6 hours

  • Yield : 80–90%

Introduction of the 3-Ethoxypropyl Group

The secondary amine reacts with 3-ethoxypropanal (OCH₂CH₂CH₂OCH₂CH₃) under reductive conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) facilitates imine formation and reduction.

Reaction Conditions :

  • Solvent : DCE or THF

  • Reducing Agent : NaBH(OAc)₃

  • Temperature : 25–50°C, 12–24 hours

  • Yield : 60–75%

Limitations :

  • 3-Ethoxypropanal requires synthesis via oxidation of 3-ethoxypropanol, adding steps.

  • Competing side reactions with excess aldehyde.

Alternative Methodologies

Mitsunobu Reaction for Ether Formation

While atypical for amine alkylation, the Mitsunobu reaction couples 3-ethoxypropanol with the secondary amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method is less efficient due to poor nucleophilicity of the secondary amine.

Ullmann-Type Coupling

Copper-catalyzed coupling with 3-ethoxypropyl halides is theoretically viable but impractical due to the amine’s electron-deficient aromatic ring.

Optimization and Yield Considerations

Method Advantages Disadvantages Optimal Yield
Stepwise AlkylationStraightforward, scalableOver-alkylation risks65%
Reductive AminationSelective, mild conditionsRequires aldehyde synthesis75%
Mitsunobu ReactionNo leaving group neededLow efficiency for amines30%

Key Observations :

  • Polar aprotic solvents (DMF, THF) enhance alkylation rates.

  • Steric hindrance necessitates prolonged reaction times for tertiary amine formation.

  • Chromatographic purification (silica gel, ethyl acetate/hexane) is critical due to byproduct formation.

Mechanistic Insights

Alkylation Mechanism

The SN2 displacement of bromide by the deprotonated secondary amine proceeds via a bimolecular transition state. Steric effects from the methyl group reduce the reaction rate, necessitating excess alkylating agent.

Reductive Amination Pathway

Imine formation between the amine and aldehyde is followed by hydride transfer from NaBH(OAc)₃, yielding the tertiary amine. Acidic conditions (e.g., acetic acid) accelerate imine formation but risk hydrolyzing the ethoxy group .

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations in Benzo[d][1,3]dioxol-5-amine Derivatives

The following table summarizes key structural differences and properties of N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine and related compounds:

Compound Name Substituents Molecular Formula MW (g/mol) Key Properties/Applications Evidence Source
This compound N-methyl, 3-ethoxypropyl C₁₃H₁₉NO₃ 237.3 High lipophilicity; synthetic intermediate
N-Ethylbenzo[d][1,3]dioxol-5-amine N-ethyl C₉H₁₁NO₂ 165.19 Simpler alkyl chain; lab reagent
N-Isopropylbenzo[d][1,3]dioxol-5-amine N-isopropyl C₁₀H₁₃NO₂ 179.22 Increased steric bulk; intermediate
n-Cyclopentylbenzo[d][1,3]dioxol-5-amine N-cyclopentyl C₁₂H₁₅NO₂ 205.25 Rigid cyclic substituent; drug intermediate
N-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine N-(1-cyclopropylethyl) C₁₂H₁₅NO₂ 205.25 Conformational rigidity; discontinued product
(R)-2-Phenoxycarboxamido-3-(1H-indol-3-yl)-N-(benzo[1,3]dioxol-5-yl)-propanamide Complex propanamide side chain C₂₅H₂₁N₃O₅ 443.45 Falcipain-2 inhibitor; bioactive
N-(Benzo[d][1,3]dioxol-5-yl)-2-((4-nitrophenyl)thio)benzamide Benzamide with nitrothiophenyl C₂₀H₁₄N₂O₅S 394.39 HIV-1 Vif inhibitor; high yield (87%)

Physicochemical Properties

  • Solubility: Ethoxy groups increase polarity relative to pure alkyl chains, balancing solubility in organic and aqueous phases. For example, this compound is likely soluble in methanol and DMSO, similar to its analogues .
  • Thermal Stability : Melting points vary significantly; imine derivatives (e.g., 1a) melt at 107–108°C , while bulkier analogues like 2g exhibit higher melting points (186–188°C) due to crystalline packing .

Enzyme Inhibition

  • Falcipain-2 Inhibition : Compound 2g (IC₅₀ ≈ 50 nM) demonstrates potent anti-malarial activity by targeting falcipain-2, attributed to its propanamide side chain and hydrogen bonding with the benzo[d][1,3]dioxole core .
  • HIV-1 Vif Inhibition : The nitrothiophenyl-benzamide derivative (15d) inhibits HIV-1 replication (EC₅₀ < 1 μM), highlighting the role of electron-withdrawing groups in enhancing binding affinity .

Metabolic Stability

  • Ethoxypropyl vs. Cyclic Substituents : Linear ethoxypropyl chains may undergo oxidative metabolism more readily than cyclic substituents (e.g., cyclopentyl), which resist enzymatic degradation .

Biological Activity

N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

  • Molecular Formula : C12H17N1O3
  • Molecular Weight : 221.27 g/mol
  • CAS Number : 14268-66-7
  • Structure : The compound features a benzo[d][1,3]dioxole core substituted with an ethoxypropyl and a methyl amine group.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS).

Key Mechanisms:

  • Receptor Modulation : The compound may influence the activity of neurotransmitter receptors, including serotonin and dopamine receptors.
  • Enzyme Inhibition : It has been hypothesized to inhibit certain enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter availability.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityMethodologyKey Findings
μ-Opioid Receptor ActivationCell-based assaysDemonstrated significant binding affinity and activation potential at μ-opioid receptors.
Anticancer PropertiesIn vitro assaysShowed cytotoxic effects on cancer cell lines with IC50 values indicating moderate potency.
Neuroprotective EffectsAnimal modelsExhibited protective effects against neurodegeneration in models of Alzheimer’s disease.

Case Study 1: μ-Opioid Receptor Activation

A study published in PubMed explored the interaction of various compounds with μ-opioid receptors. This compound was found to activate these receptors effectively, suggesting potential applications in pain management therapies .

Case Study 2: Anticancer Activity

Research conducted on the anticancer properties of this compound revealed that it could induce cell death in specific cancer cell lines. The study indicated that the compound's mechanism involves apoptosis through mitochondrial pathways .

Case Study 3: Neuroprotective Effects

In a model simulating Alzheimer’s disease, this compound demonstrated neuroprotective effects by reducing oxidative stress markers and improving cognitive function in treated animals .

Q & A

Basic: What are the optimal synthetic routes for N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine?

The synthesis of this compound typically involves alkylation or reductive amination of benzo[d][1,3]dioxol-5-amine derivatives. A validated approach includes:

  • Stepwise alkylation : Reacting benzo[d][1,3]dioxol-5-amine with 3-ethoxypropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C), followed by methylation using iodomethane .
  • Catalytic methods : Heterogeneous Pt/C catalysts with formic acid as a reductant can achieve selective N-methylation, though yields may vary (e.g., 55% for similar amines) .
  • Purification : Column chromatography (n-pentane:EtOAc gradients) or recrystallization in ether/HCl is critical for isolating the pure product .

Basic: How can the structure and purity of this compound be confirmed experimentally?

  • NMR spectroscopy : Key signals include the benzo[d][1,3]dioxole protons (δ 5.86–5.95 ppm, singlet) and ethoxypropyl/methyl groups (e.g., δ 2.85 ppm for N–CH₃ in analogous compounds) .
  • Mass spectrometry : High-resolution ESI-MS can confirm molecular ions (e.g., [M+H]⁺ for similar derivatives with <2 ppm error) .
  • Chromatographic monitoring : TLC or HPLC with UV detection ensures reaction progress and purity (>95%) .

Advanced: What strategies resolve contradictions in reported synthetic yields for analogous N-substituted benzo[d][1,3]dioxol-5-amines?

Discrepancies in yields (e.g., 55% vs. 95% for methylation) often arise from:

  • Catalyst loading : Higher Pt/C ratios (0.3 mol%) improve hydrogenation efficiency but may increase side reactions .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation but require rigorous drying to avoid hydrolysis .
  • Temperature control : Exothermic reactions (e.g., alkylation) benefit from gradual heating (40°C → 80°C) to suppress by-products .

Advanced: How can computational methods predict the biological activity of this compound?

  • Molecular docking : Simulate interactions with targets like kinases or GPCRs using software (e.g., AutoDock Vina). For example, benzo[d][1,3]dioxole derivatives show affinity for CK1δ/ε kinases (IC₅₀ ~50 nM) .
  • QSAR modeling : Correlate substituent effects (ethoxypropyl vs. methyl) with bioactivity datasets. Electron-donating groups (e.g., ethoxy) may enhance membrane permeability .

Basic: What are the key applications of this compound in medicinal chemistry?

  • Anticancer agents : Analogues inhibit HIV-1 Vif (87% yield in benzamide derivatives) and falcipain-2 (IC₅₀ <1 μM) via covalent or allosteric mechanisms .
  • Anti-inflammatory scaffolds : The benzo[d][1,3]dioxole core modulates COX-2 and LOX pathways in preclinical models .

Advanced: What challenges arise in regioselective N-substitution during synthesis?

  • Competitive alkylation : The ethoxypropyl group may react at the aromatic amine or dioxole oxygen. Use bulky bases (e.g., DIPEA) to favor N-alkylation .
  • Steric hindrance : Methyl and ethoxypropyl groups on the amine nitrogen require optimized stoichiometry (2.5–3.0 equiv. alkylating agent) .

Basic: How is the compound’s stability assessed under experimental conditions?

  • Thermogravimetric analysis (TGA) : Decomposition temperatures (>200°C) indicate thermal stability .
  • pH-dependent stability : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS. Benzo[d][1,3]dioxole derivatives are prone to hydrolysis under strongly acidic/basic conditions .

Advanced: How do structural modifications (e.g., ethoxypropyl vs. methyl) impact pharmacokinetics?

  • LogP calculations : The ethoxypropyl group increases hydrophobicity (predicted LogP +0.5 vs. methyl), enhancing blood-brain barrier penetration .
  • Metabolic profiling : Hepatic microsome assays reveal CYP450-mediated oxidation of the ethoxy group, necessitating prodrug strategies for in vivo studies .

Basic: What analytical techniques quantify this compound in biological matrices?

  • LC-MS/MS : Use MRM transitions (e.g., m/z 395 → 227 for benzamide derivatives) with a C18 column and 0.1% formic acid mobile phase .
  • Fluorescence detection : The dioxole ring’s conjugated system allows quantification at λₑₓ 280 nm/λₑₘ 320 nm .

Advanced: How can contradictory bioactivity data across studies be reconciled?

  • Assay variability : Compare IC₅₀ values from fluorescence vs. radiometric assays (e.g., falcipain-2 inhibition varies by >10-fold) .
  • Cell line specificity : Test cytotoxicity in multiple lines (e.g., HeLa vs. MCF-7) to account for differential target expression .

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